molecular formula C17H19N B2362337 Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine CAS No. 904235-82-1

Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine

Cat. No. B2362337
CAS RN: 904235-82-1
M. Wt: 237.346
InChI Key: JOOCWBZKFRQWBD-UHFFFAOYSA-N
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Description

Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine is an organic compound . It belongs to the class of organic compounds known as oligopeptides . These are organic compounds containing a sequence of between three and ten alpha-amino acids joined by peptide bonds .


Molecular Structure Analysis

The molecular structure of Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine is characterized by a phenyl group attached to a tetrahydronaphthalen-1-yl group via a methanamine linkage . The InChI code for this compound is provided in the references .


Physical And Chemical Properties Analysis

Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine has a molecular weight of 237.34 . Unfortunately, specific physical and chemical properties such as boiling point, melting point, solubility, etc., are not available in the literature .

Scientific Research Applications

Biological Potential of Indole Derivatives

Indole derivatives, which are structurally similar to “Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine”, have been found to possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The indole nucleus is present in many important synthetic drug molecules, which bind with high affinity to multiple receptors, aiding in the development of new useful derivatives .

Synthesis of Biheterocyclic Phosphonic α-Amino Esters

The compound “naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate” was synthesized using a similar structure to “Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine” via the copper (I)-catalyzed alkyne–azide cycloaddition reaction . This compound is a new phosphonic aminoester bearing a triazole ring substituted in position 5 by an ester group .

Applications in Drug Discovery

1,2,3-triazoles, which can be synthesized from compounds similar to “Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine”, have found broad applications in drug discovery . They are used in organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .

Inhibition of SHP1 Activity

Compounds similar to “Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine” can be used to trace and inhibit the activity of SHP1, a protein tyrosine phosphatase . This is significant for advancing the integration of diagnosis and treatment of diseases related to SHP1 .

properties

IUPAC Name

phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N/c18-17(14-8-2-1-3-9-14)16-12-6-10-13-7-4-5-11-15(13)16/h1-5,7-9,11,16-17H,6,10,12,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOCWBZKFRQWBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)C(C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine

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